1-butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
1-butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a quinoline core, substituted with a butyl group, a dichlorophenyl group, a hydroxy group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the butyl group, the dichlorophenyl group, and the hydroxy group. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistency in product quality and to minimize environmental impact. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for quality control and characterization of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
1-butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
- 1-butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 1-butyl-N-[(2,4-dichlorophenyl)methyl]tetrazol-5-amine
Comparison: this compound is unique due to its specific substitution pattern and the presence of both hydroxy and carboxamide groups. This combination of functional groups imparts distinct chemical properties and potential biological activities, differentiating it from other similar compounds.
Properties
CAS No. |
300716-28-3 |
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Molecular Formula |
C20H18Cl2N2O3 |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
1-butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C20H18Cl2N2O3/c1-2-3-10-24-16-7-5-4-6-13(16)18(25)17(20(24)27)19(26)23-15-9-8-12(21)11-14(15)22/h4-9,11,25H,2-3,10H2,1H3,(H,23,26) |
InChI Key |
SDXCZGRCDDZSST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
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